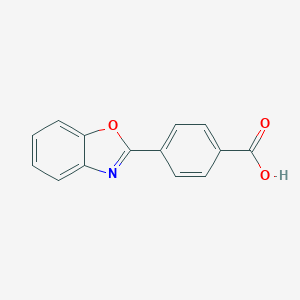

4-(1,3-苯并噁唑-2-基)苯甲酸

描述

4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound that features a benzoxazole ring, which is a fused aromatic containing both oxygen and nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. The compound's unique electronic and photophysical properties, stemming from the benzoxazole moiety, make it a candidate for fluorescent materials and as a core structure in antimicrobial agents .

Synthesis Analysis

The synthesis of derivatives of 4-(1,3-Benzoxazol-2-yl)benzoic acid can be complex, involving multiple steps and various starting materials. For instance, a related compound, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, was synthesized starting from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This intermediate was obtained through a coupling reaction followed by a reduction process. The initial compounds required for the synthesis were 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol, indicating the complexity and multi-step nature of such syntheses .

Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid and its derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the assembly of higher-order structures and can significantly influence the material's properties. For example, the crystal structures of related compounds often reveal intricate networks and supramolecular assemblies, which are essential for understanding the material's behavior and potential applications .

Chemical Reactions Analysis

Compounds containing the benzoxazole moiety can participate in a range of chemical reactions, primarily due to the reactive sites on both the benzoxazole and benzoic acid portions of the molecule. These sites can be exploited to create a variety of derivatives with different physical and chemical properties. The reactivity can also lead to the formation of coordination polymers when reacted with metal ions, as seen in related compounds where the benzoxazole derivatives act as ligands to form complex structures with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Benzoxazol-2-yl)benzoic acid derivatives are influenced by the molecular structure. These compounds exhibit fluorescence, which is a significant property for applications in sensing and imaging. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, are key parameters that are often reported. Additionally, the thermal stability of these compounds is an important characteristic, especially for materials applications, and is typically assessed using techniques like thermogravimetric analysis (TGA) .

科学研究应用

合成和荧光研究:Phatangare等人(2013年)的研究调查了荧光4-(1,3-苯并噁唑-2-基)-2-苯基萘并[1,2-d][1,3]噁唑衍生物的合成及其抗菌活性。这些化合物在296-332 nm范围内吸收,并在368-404 nm范围内发射,具有优异的量子产率,显示出对白念珠菌和黑曲霉菌菌株的良好抗真菌活性 (Phatangare et al., 2013)。

光物理性质和荧光探针:Bodke等人(2013年)合成了2-(1-苯并呋喃-2-基)-4-(1,3-苯并噁唑-2-基)喹啉衍生物作为蓝绿色荧光探针。这些化合物在不同溶剂中表现出绿光发射和高量子产率,表明在荧光探针中的潜在应用 (Bodke et al., 2013)。

与金属离子的络合物形成:Steinhauser等人(2005年)探讨了4-(1,3-苯并噁唑-2-基)苯甲酸衍生物与FeIII和FeII的络合物形成。该研究侧重于稳定性、氧化还原性质和潜在参与氧化应激生成的作用,突出了在研究金属离子相互作用中的应用 (Steinhauser et al., 2005)。

超分子化学和晶体结构:Wang等人(2018年)报道了基于三唑-苯甲酸衍生物的超分子过渡金属(II)络合物的合成和表征。这项研究有助于理解此类络合物的晶体结构和光谱性质 (Wang et al., 2018)。

抗菌活性:El-Meguid(2014年)合成了含有4-(1,3-苯并噁唑-2-基)基团的新化合物,将其并入不同氨基酸和类似物中,评估其对各种细菌和真菌的抗菌活性 (El-Meguid, 2014)。

作用机制

Target of Action

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of microbial growth or cancer cell proliferation .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological activities, indicating that they may affect multiple pathways .

Pharmacokinetics

The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities, suggesting that they may lead to the death of microbial cells or the inhibition of cancer cell proliferation .

属性

IUPAC Name |

4-(1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZYYBQCMBQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432548 | |

| Record name | 4-benzooxazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-yl)benzoic acid | |

CAS RN |

20000-54-8 | |

| Record name | 4-benzooxazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 4-(1,3-Benzoxazol-2-yl)benzoic acid identified as a photodegradation product of 4,4'-bis(2-benzoxazolyl)stilbene (BBS)?

A2: Studies on the photophysical properties of BBS revealed that upon UV irradiation at 350 nm, the stilbene moiety undergoes photocleavage. This process generates an aldehyde intermediate, which is subsequently oxidized under ambient conditions to form 4-(1,3-Benzoxazol-2-yl)benzoic acid. The structure of this photoproduct was confirmed using X-ray diffraction analysis. This finding highlights an important aspect of BBS photodegradation and identifies a potential degradation product with biological activity.

Q2: How does the structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid influence its activity compared to similar compounds?

A3: Structure-activity relationship (SAR) studies revealed that the presence and position of the carboxyl group are crucial for the activity of 4-(1,3-Benzoxazol-2-yl)benzoic acid. While 4-(1,3-Benzoxazol-2-yl)benzoic acid shows weak GFRα1 agonist activity, its meta-substituted isomer, 2-[4-(5-carboxy-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid, is inactive. This suggests that the specific spatial arrangement of the carboxyl group is essential for interaction with the GFRα1 binding site. Furthermore, replacing the carboxyl group with an amino or acetamido group also results in a loss of activity, highlighting the importance of this functional group for biological activity. These findings provide valuable insights for designing more potent and selective GFRα1 agonists based on the 4-(1,3-Benzoxazol-2-yl)benzoic acid scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)